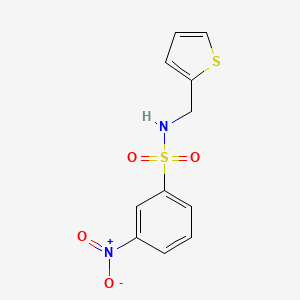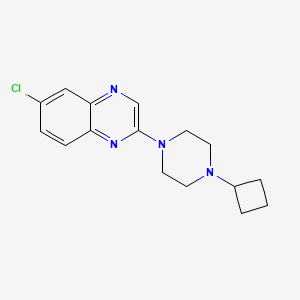![molecular formula C13H23N3O3S B15121813 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B15121813.png)
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one is a complex organic compound that features a piperidinone core structure with a cyclopropanesulfonyl group and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and diazepane-containing molecules, such as:
- Piperidine
- Diazepane
- Cyclopropanesulfonyl derivatives .
Uniqueness
What sets 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H23N3O3S |
|---|---|
Molekulargewicht |
301.41 g/mol |
IUPAC-Name |
3-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)piperidin-2-one |
InChI |
InChI=1S/C13H23N3O3S/c17-13-12(3-1-6-14-13)15-7-2-8-16(10-9-15)20(18,19)11-4-5-11/h11-12H,1-10H2,(H,14,17) |
InChI-Schlüssel |
HLVUTWVVAVBPAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121742.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121753.png)

![5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15121774.png)
![6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B15121776.png)
![Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate](/img/structure/B15121778.png)
![2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B15121790.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121791.png)
![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121795.png)
![5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121805.png)
![N-ethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121818.png)
